molecular formula C17H16N2O5S B2584913 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 899995-68-7

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2584913
CAS No.: 899995-68-7
M. Wt: 360.38
InChI Key: IVCBTLWUAMTMFI-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxybenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole core, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps. The starting material is often a benzisothiazole derivative, which undergoes sulfonation to introduce the dioxido group. This is followed by acylation with 3-methoxybenzylamine to form the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the benzisothiazole ring allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, especially under basic conditions. Common reagents and conditions for these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. .

Scientific Research Applications

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxybenzyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other benzisothiazole derivatives, such as:

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-24-13-6-4-5-12(9-13)10-18-16(20)11-19-17(21)14-7-2-3-8-15(14)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCBTLWUAMTMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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